N'-[(E)-(3-bromophenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
Description
N'-[(E)-(3-Bromophenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a hydrazone linkage formed between the pyrazole-5-carbohydrazide core and a 3-bromophenyl substituent. The (E)-configuration of the imine group (C=N) is confirmed via X-ray crystallography, a standard method for structural elucidation of such compounds . The pyrazole ring is substituted at position 3 with a 3-nitrophenyl group, introducing electron-withdrawing nitro (–NO₂) and bromo (–Br) groups that influence the compound’s electronic properties and biological activity. This compound is synthesized via condensation reactions between pyrazole carbohydrazides and substituted aldehydes, as observed in analogous hydrazone syntheses .
Properties
Molecular Formula |
C17H12BrN5O3 |
|---|---|
Molecular Weight |
414.2 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H12BrN5O3/c18-13-5-1-3-11(7-13)10-19-22-17(24)16-9-15(20-21-16)12-4-2-6-14(8-12)23(25)26/h1-10H,(H,20,21)(H,22,24)/b19-10+ |
InChI Key |
RKJZWHLEOFDDCD-VXLYETTFSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromophenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-bromobenzaldehyde with 3-nitrophenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-bromophenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions include carboxylic acids, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-[(E)-(3-bromophenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific chemical and physical properties
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl and nitrophenyl groups contribute to its binding affinity and reactivity with various biological molecules. The pyrazole ring plays a crucial role in stabilizing the compound’s structure and enhancing its overall reactivity .
Comparison with Similar Compounds
Key Observations :
Contrasts :
- Ethylidene derivatives (e.g., ) require longer reaction times due to steric effects.
- Heterocyclic aldehydes (e.g., furfural in ) may necessitate polar aprotic solvents like DMF for improved yield.
Spectroscopic and Computational Data
- Target Compound :
- MMINA :
- E-DPPC :
Trends :
Mechanistic Insights :
- Nitro groups may inhibit cyclooxygenase (COX) enzymes, reducing inflammation .
Biological Activity
N'-[(E)-(3-bromophenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 414.2 g/mol. Its structure includes a pyrazole ring substituted with a bromophenyl and a nitrophenyl group, which contribute to its biological activity.
Synthesis
The synthesis typically involves a condensation reaction between 3-bromobenzaldehyde and 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide in an organic solvent like ethanol or methanol, often using acetic acid as a catalyst. Purification methods such as recrystallization or chromatography are employed to isolate the product.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including E. coli and Staphylococcus aureus, showing promising inhibition zones compared to standard antibiotics .
| Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic (mm) |
|---|---|---|
| E. coli | 15 | 18 (Ampicillin) |
| Staphylococcus aureus | 20 | 22 (Ciprofloxacin) |
Anticancer Activity
The compound has also been investigated for its anticancer effects. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of apoptotic pathways, specifically through the activation of caspases.
Anti-inflammatory Properties
In vivo studies using carrageenan-induced paw edema models have shown that this compound exhibits significant anti-inflammatory activity. It reduces swelling and pain comparable to standard anti-inflammatory drugs like ibuprofen .
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| N'-[(E)-(3-bromophenyl)... | 65 |
| Ibuprofen | 70 |
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria, revealing that it inhibited bacterial growth significantly more than traditional antibiotics at certain concentrations.
- Cancer Cell Apoptosis : Another investigation focused on the apoptosis-inducing capability of the compound in MCF-7 cells, where it was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to increased cell death.
Q & A
Basic Research Questions
Q. What are the key steps and optimized conditions for synthesizing N'-[(E)-(3-bromophenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide?
- Methodology :
Pyrazole Core Formation : React β-ketoesters or diketones with hydrazine derivatives under acidic/basic conditions (e.g., ethanol/HCl) .
Condensation : Introduce the 3-bromophenylmethylidene group via Schiff base formation using 3-bromobenzaldehyde and hydrazide intermediates. Optimal conditions include refluxing in ethanol with catalytic acetic acid (70–80°C, 6–8 hours) .
Purification : Recrystallize using ethanol/dichloromethane mixtures to achieve >95% purity .
- Critical Parameters : Solvent polarity, temperature control, and stoichiometric ratios to minimize byproducts like unreacted aldehydes.
Q. How is this compound structurally characterized, and what analytical techniques are essential?
- Techniques :
- FT-IR : Confirm hydrazone (-NH-N=CH-) and nitro (-NO₂) groups via peaks at ~1600 cm⁻¹ (C=N) and ~1520/1340 cm⁻¹ (asymmetric/symmetric NO₂ stretching) .
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and hydrazone protons (δ 8.4–8.6 ppm for CH=N) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]⁺ at m/z ~460–470) .
Advanced Research Questions
Q. What computational methods predict the electronic and structural properties of this compound?
- Methodology :
- DFT Calculations : Use B3LYP/6-311G** basis sets to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) . Solvent effects are modeled via IEFPCM for aqueous environments.
- Docking Studies : Employ AutoDock Vina/GOLD to simulate interactions with biological targets (e.g., DNA gyrase). Key parameters: grid size 60×60×60 Å, Lamarckian genetic algorithm .
- Outcomes : Predict binding affinities (ΔG values) and active site interactions (e.g., hydrogen bonding with nitro/bromo groups) .
Q. How do substituents (e.g., bromo vs. nitro groups) influence bioactivity?
- Structure-Activity Relationship (SAR) Insights :
| Substituent Position | Bioactivity (IC₅₀, µg/mL) | Target |
|---|---|---|
| 3-Bromo, 3-Nitro | 0.15 (S. aureus gyrase) | Antimicrobial |
| 4-Methoxy | 1.2 (Antioxidant) | Oxidative stress |
- Mechanism : Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, improving enzyme inhibition .
Q. What challenges arise in crystallographic analysis, and how are they resolved?
- Challenges : Poor crystal growth due to flexible hydrazone linkage.
- Solutions :
- Use slow evaporation (acetone/water) for single-crystal formation.
- Refine with SHELXL (SHELX suite) for twinned data or high thermal motion .
Q. How are stability and degradation profiles assessed under varying conditions?
- Methods :
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C) .
- HPLC-PDA : Monitor hydrolytic degradation in pH 7.4 buffer (24-hour stability >90%) .
- Key Findings : Nitro groups reduce photostability; store in amber vials at 4°C .
Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activities across studies?
- Case Example : Antimicrobial activity varies due to assay conditions (e.g., broth microdilution vs. agar diffusion).
- Resolution : Standardize protocols (CLSI guidelines) and validate via dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
